4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated using 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring by reacting the alkylated benzimidazole with 2-methylphenylacetic acid under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)pyrrolidin-2-one
- 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one lies in its specific substitution pattern. The presence of the 2-methylphenyl group imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O2/c1-3-27-13-12-24-20-11-7-5-9-18(20)23-22(24)17-14-21(26)25(15-17)19-10-6-4-8-16(19)2/h4-11,17H,3,12-15H2,1-2H3 |
InChI Key |
WVTZHWSIAUIUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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